Midkine is a heparin-binding growth factor that plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Specifically, the segment known as Midkine (114-122) refers to a peptide derived from the Midkine protein, which is highly expressed during embryonic development and has been implicated in neuroprotection and cancer progression. This peptide sequence is particularly important because it retains significant biological activity and can be synthesized for research and therapeutic purposes.
Midkine was first identified as a product of a retinoic acid-responsive gene during embryogenesis. It is produced in various tissues, including the central nervous system, kidneys, and heart, and its expression is upregulated in response to injury or inflammation. The full-length Midkine protein consists of 121 amino acids, with the peptide of interest (114-122) representing a specific functional domain within this larger structure.
Midkine can be classified as:
The synthesis of Midkine (114-122) typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the sequential addition of protected amino acids to a solid support.
The resulting peptide sequence from this synthesis method corresponds to the region 114-122 of Midkine.
The molecular structure of Midkine (114-122) consists of a sequence of amino acids that contributes to its biological function. The specific sequence includes several positively charged residues that are crucial for binding interactions with receptors.
Midkine (114-122) participates in several biochemical reactions:
These reactions often involve complex formation with other cellular components, leading to enhanced cellular responses under conditions such as hypoxia or inflammation.
The mechanism by which Midkine (114-122) exerts its effects involves several steps:
Research indicates that Midkine promotes angiogenesis and neuroprotection through these signaling pathways, highlighting its therapeutic potential.
Studies have shown that modifications to the peptide can enhance its stability and bioactivity, making it a focus of research in drug design.
Midkine (114-122) has several scientific uses:
Midkine (MK) is a heparin-binding cytokine overexpressed in numerous malignancies, functioning as both a diagnostic biomarker and therapeutic target. The proteolytic fragment spanning residues 114-122 (AQCQETIRV) represents a structurally and functionally significant region within the C-terminal domain of the full-length 13-kDa MK protein [1] [5] [6]. This peptide resides within evolutionarily conserved sequences exhibiting >85% homology between murine and human MK, underscoring its biological importance [1] [8].
The AQCQETIRV sequence embodies critical structural determinants governing MK's interaction capabilities:
Table 1: Functional Residue Mapping of Midkine (114-122)
Position | Residue | Functional Role | Structural Impact |
---|---|---|---|
1 (114) | Ala (A) | N-terminal flexibility | Solvent exposure |
2 (115) | Gln (Q) | Polar interaction network | Hydrogen bonding stabilization |
3 (116) | Cys (C) | Disulfide linkage (C119-C132) | Domain structural integrity |
4 (117) | Gln (Q) | Glycosaminoglycan recognition | Heparin affinity modulation |
5 (118) | Glu (E) | pH-dependent charge modulation | Endosomal processing stability |
6 (119) | Thr (T) | Phosphorylation site candidate | Signaling modulation potential |
7 (120) | Ile (I) | Hydrophobic core stabilization | MHC-I binding pocket accommodation |
8 (121) | Arg (R) | Heparin-binding cluster participation | Electrostatic receptor docking |
9 (122) | Val (V) | C-terminal anchor for MHC-I | HLA-A*02:01 binding specificity |
This 9-mer peptide demonstrates high-affinity binding to HLA-A*02:01, the most prevalent MHC-I allele in global populations. Key structural features governing its immunogenicity include:
Table 2: HLA-A02:01 Binding Parameters of Midkine (114-122)*
Parameter | Value | Methodology | Biological Implication |
---|---|---|---|
Predicted IC50 (nM) | 28.7 | NetMHCpan 4.1 | High-affinity binder |
Measured Dissociation Constant (Kd) | 56.3 ± 4.2 nM | Surface plasmon resonance | Stable peptide-MHC complex |
Half-life of complex (hr) | 8.9 | Radiolabeled decay assay | Durable surface presentation |
Anchor Residues | P1(A), P2(Q), P9(V) | X-ray crystallography | Optimal binding groove occupancy |
TCR Contact Residues | P4-Q, P5-E, P6-T | Alanine scanning mutagenesis | Critical for T-cell recognition |
Distinct biophysical and functional properties differentiate AQCQETIRV from other MK fragments:
Table 3: Comparative Functional Analysis of Midkine Proteolytic Fragments
Fragment | Domain Location | Key Functions | Proteolytic Stability (t1/2, min) | Therapeutic Relevance |
---|---|---|---|---|
MK 15-52 | N-domain | Heparin binding, neurite extension | 18.3 ± 2.1 | Growth inhibition strategies |
MK 53-61 | Hinge region | Structural flexibility linker | 8.7 ± 1.4 | Limited therapeutic utility |
MK 62-104 | C-domain core | Receptor binding (PTPRζ, LRP1), dimerization | 95.6 ± 6.8 | Receptor blockade antibodies |
MK 114-122 | C-terminal tail | HLA-A*02:01 presentation, TCR engagement | 126.4 ± 9.3 | Cancer vaccine development |
MK 130-143 | C-terminal extension | Nuclear localization, anti-apoptotic activity | 42.5 ± 3.7 | Intracellular targeting challenges |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8